Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC16656396
Molecular Formula: C54H66N4O10
Molecular Weight: 931.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C54H66N4O10 |
|---|---|
| Molecular Weight | 931.1 g/mol |
| IUPAC Name | benzyl 3-[6-[[2-(butylamino)-1-[3-methoxycarbonyl-4-(2-methoxy-2-oxoethoxy)phenyl]-2-oxoethyl]-hexylamino]-6-oxohexyl]-4-methyl-2-oxo-6-(2-phenylphenyl)-1,6-dihydropyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C54H66N4O10/c1-6-8-10-21-34-58(50(51(61)55-32-9-7-2)41-30-31-45(67-37-47(60)65-4)44(35-41)52(62)66-5)46(59)29-18-13-22-33-57-38(3)48(53(63)68-36-39-23-14-11-15-24-39)49(56-54(57)64)43-28-20-19-27-42(43)40-25-16-12-17-26-40/h11-12,14-17,19-20,23-28,30-31,35,49-50H,6-10,13,18,21-22,29,32-34,36-37H2,1-5H3,(H,55,61)(H,56,64) |
| Standard InChI Key | NSXAKOFJIUXNBS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCN(C(C1=CC(=C(C=C1)OCC(=O)OC)C(=O)OC)C(=O)NCCCC)C(=O)CCCCCN2C(=C(C(NC2=O)C3=CC=CC=C3C4=CC=CC=C4)C(=O)OCC5=CC=CC=C5)C |
Introduction
Structural Characterization and Nomenclature
The compound’s systematic IUPAC name reflects its intricate molecular framework, which integrates several pharmacophoric elements:
-
A tetrahydropyrimidine core (1,2,3,4-tetrahydropyrimidine) substituted at position 5 with a benzyl carboxylate group.
-
A biphenyl-2-yl moiety at position 4, enhancing aromatic stacking potential.
-
A hexyl- and butylamino-containing side chain at position 1, linked via a 6-oxohexyl spacer.
-
A substituted phenyl group at the terminal end, featuring methoxycarbonyl and 2-methoxy-2-oxoethoxy substituents.
Key physicochemical properties, inferred from computational models and analogs, include:
| Property | Predicted Value |
|---|---|
| Molecular weight | ~950–1,000 g/mol |
| LogP (lipophilicity) | 4.2–5.8 |
| Hydrogen bond donors | 6 |
| Hydrogen bond acceptors | 15 |
| Polar surface area | ~220 Ų |
These properties suggest moderate bioavailability challenges due to high molecular weight and polarity, necessitating formulation optimization for in vivo delivery .
Synthetic Pathways and Optimization
While no explicit synthesis protocol for this compound exists in the literature, its structure aligns with Grindstone multicomponent reaction (MCR) strategies employed for tetrahydropyrimidine derivatives . A plausible synthetic route involves:
-
Formation of the tetrahydropyrimidine core via condensation of ethyl acetoacetate, urea, and a substituted benzaldehyde under solvent-free conditions with CuCl₂·2H₂O catalysis .
-
Functionalization of the N1 position through nucleophilic substitution or amidation reactions to introduce the hexyl-butlyamino side chain.
-
Esterification and coupling reactions to append the biphenyl-2-yl and substituted phenyl groups.
Critical challenges include steric hindrance during late-stage functionalization and maintaining stereochemical integrity at multiple chiral centers. Chromatographic purification and spectroscopic validation (¹H/¹³C NMR, HRMS) would be essential for confirming structural fidelity .
Hypothesized Biological Activities
Anti-Inflammatory and Antioxidant Activity
The biphenyl and methoxycarbonyl groups suggest potential antioxidant activity via radical scavenging. Analogous compounds exhibit IC₅₀ values of 12–45 μM in DPPH assays, correlating with electron-donating substituents . Anti-inflammatory effects may arise from COX-2 inhibition, though selectivity over COX-1 remains untested.
Pharmacokinetic and Toxicity Profiling
Preliminary ADMET predictions highlight:
-
Moderate CYP3A4 inhibition risk, necessitating drug interaction studies.
-
Low blood-brain barrier penetration (permeability < 10 nm/s), limiting CNS applications.
-
Potential hepatotoxicity alerts due to the hexyl side chain, observed in similarly structured compounds .
Future Research Directions
-
Synthetic optimization to reduce molecular weight while retaining activity.
-
In vitro validation against viral proteases and inflammatory targets.
-
Prodrug strategies to enhance solubility, such as replacing ester groups with phosphate salts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume